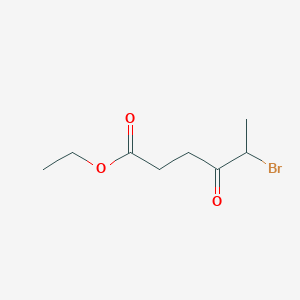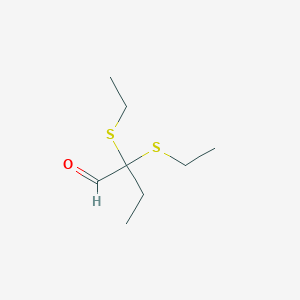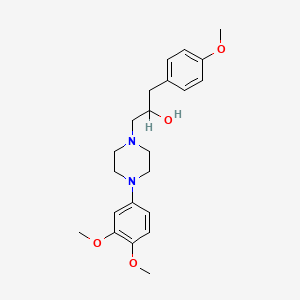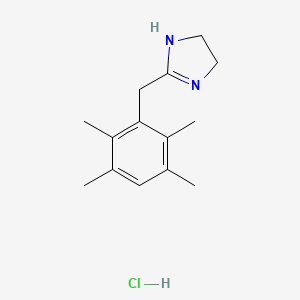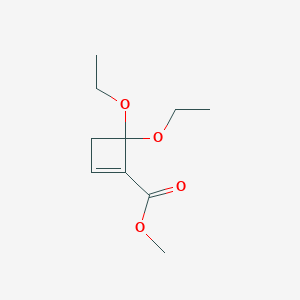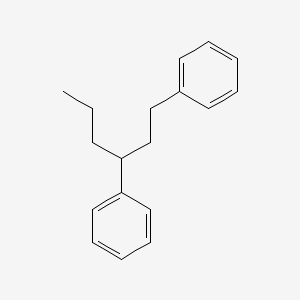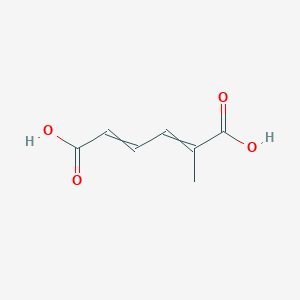
2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- is an organic compound with the molecular formula C7H8O4 It is a diene acid with two conjugated double bonds and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- can be achieved through several methods. One common approach involves the reaction of 2-methyl-1,3-butadiene with maleic anhydride under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the (2Z,4Z) isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and high-throughput screening may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) catalysts.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The conjugated double bonds and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Hexadienedioic acid, dimethyl ester, (E,E)-: A similar compound with ester groups instead of carboxylic acid groups.
2,4-Hexadiene, (E,E)-: A related compound with similar double bond configuration but lacking carboxylic acid groups.
2,4-Hexadienedioic acid, diethyl ester: Another ester derivative with ethyl groups.
Uniqueness
2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- is unique due to its specific (2Z,4Z) configuration and the presence of a methyl group, which influences its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these structural features are advantageous.
Propriétés
Numéro CAS |
76799-84-3 |
|---|---|
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
2-methylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C7H8O4/c1-5(7(10)11)3-2-4-6(8)9/h2-4H,1H3,(H,8,9)(H,10,11) |
Clé InChI |
VCPQFDRBOZTBAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


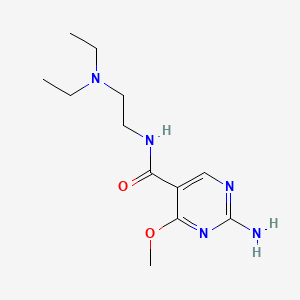
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)

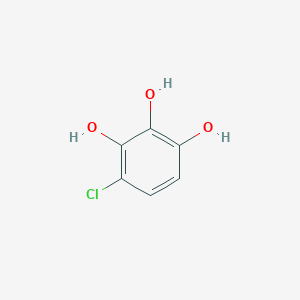
silane](/img/structure/B14454401.png)
